O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195757
InChI: InChI=1S/C7H10N2O2/c1-10-7-3-2-6(4-9-7)5-11-8/h2-4H,5,8H2,1H3
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine

CAS No.:

Cat. No.: VC18195757

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name O-[(6-methoxypyridin-3-yl)methyl]hydroxylamine
Standard InChI InChI=1S/C7H10N2O2/c1-10-7-3-2-6(4-9-7)5-11-8/h2-4H,5,8H2,1H3
Standard InChI Key OYQQTZJRCJXDDS-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)CON

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a hydroxylamine group (-NH-O-) linked to a 6-methoxy-3-pyridylmethyl substituent. The pyridine ring introduces aromaticity and electron-withdrawing effects, while the methoxy group at the 6-position influences electronic distribution and steric accessibility. The hydroxylamine oxygen acts as a nucleophilic site, enabling participation in diverse reactions such as oxidation, reduction, and nucleophilic substitution.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight154.17 g/mol
Purity≥95%
CAS NumberNot available
MDL NumberMFCD34178930

The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., dimethylformamide) due to its pyridine moiety, though experimental data remain limited. Its stability under ambient conditions requires verification, as hydroxylamine derivatives are often sensitive to oxidation.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves O-alkylation of hydroxylamine derivatives. A representative method includes:

  • Reaction of hydroxylamine with 6-methoxy-3-pyridylmethyl chloride under basic conditions (e.g., sodium hydroxide).

  • Purification via recrystallization or column chromatography to achieve ≥95% purity.

Chemical Reactivity and Applications

Oxidation and Reduction Pathways

The hydroxylamine group undergoes predictable transformations:

  • Oxidation: Converts to nitroso compounds (R-NO\text{R-NO}) using agents like hydrogen peroxide.

  • Reduction: Yields amines (R-NH2\text{R-NH}_2) via catalytic hydrogenation or sodium borohydride.

The pyridine ring may stabilize intermediates or transition states, as seen in related compounds where aromatic systems enhance reaction selectivity .

Nucleophilic Substitution

The oxygen atom in the hydroxylamine group acts as a nucleophile, participating in reactions with electrophiles such as alkyl halides or carbonyl compounds. For example, condensation with aldehydes/ketones could form imine derivatives, though this remains speculative without direct experimental evidence .

Applications in Organic Synthesis

  • Building Block: Used to introduce hydroxylamine moieties into complex molecules, particularly in kinase inhibitor synthesis.

  • Pharmaceutical Intermediates: Potential utility in constructing drugs akin to methoxyamine-containing agents like brasofensine, which inhibits DNA repair enzymes .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
MethoxyamineSimpler structure (CH3ONH2\text{CH}_3\text{ONH}_2)DNA repair inhibition
HydroxylamineBasic structure (NH2OH\text{NH}_2\text{OH})Oxime synthesis, reduction
O-[(6-Methoxy-3-pyridyl)methyl]hydroxylaminePyridine-enhanced reactivityTargeted drug design

The pyridyl group in O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine confers superior binding affinity in biological systems compared to methoxyamine, making it valuable for structure-activity relationship (SAR) studies.

Future Directions

  • Reaction Mechanistic Studies: Elucidate the role of the pyridine ring in modulating reactivity.

  • Biological Screening: Evaluate antimicrobial or anticancer potential in vitro.

  • Process Optimization: Develop scalable synthesis protocols for industrial adoption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator